molecular formula C16H23N3O2 B11812319 2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde

2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11812319
M. Wt: 289.37 g/mol
InChI Key: KDSVNFJBCSWCEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde
  • 2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylic acid

Uniqueness

2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring with a morpholine-substituted pyridine makes it a valuable compound for various applications .

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C16H23N3O2/c1-13-14(15-4-2-3-7-19(15)12-20)5-6-16(17-13)18-8-10-21-11-9-18/h5-6,12,15H,2-4,7-11H2,1H3

InChI Key

KDSVNFJBCSWCEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)C3CCCCN3C=O

Origin of Product

United States

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